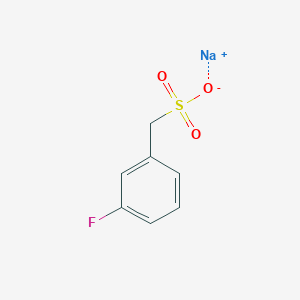
Sodium (3-fluorophenyl)methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium (3-fluorophenyl)methanesulfonate is a chemical compound that has garnered attention in various fields of research due to its unique properties and potential applications. It is characterized by the presence of a fluorophenyl group attached to a methanesulfonate moiety, with sodium as the counterion. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other scientific applications.
作用机制
Target of Action
Sodium (3-fluorophenyl)methanesulfonate is a derivative of Safinamide . Safinamide is a selective and reversible inhibitor of monoamine oxidase B (MAO-B), a key enzyme involved in the breakdown of dopamine in the brain . Therefore, the primary target of this compound is likely to be MAO-B.
Mode of Action
As a MAO-B inhibitor, this compound prevents the breakdown of dopamine, thereby increasing its availability in the brain . This compound also inhibits the release of glutamate , a neurotransmitter that is often overactive in people with neurological disorders .
Biochemical Pathways
By inhibiting MAO-B and the release of glutamate, this compound affects several biochemical pathways. It enhances dopaminergic function and reduces the overactivity of glutamatergic neurons
Pharmacokinetics
Safinamide, a related compound, has a bioavailability of 95%, is 88-90% protein-bound, and is metabolized by amidases and glucuronidation . Its elimination half-life is 20-30 hours, and it is excreted 76% by the kidneys and 1.5% in the feces . These properties may give an indication of the ADME properties of this compound.
Result of Action
The inhibition of MAO-B and the reduction of glutamate release by this compound can lead to an increase in dopamine levels and a decrease in glutamate activity in the brain . This can result in improved motor control and reduced motor symptoms in diseases like Parkinson’s disease .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium (3-fluorophenyl)methanesulfonate typically involves the reaction of 3-fluorobenzene with methanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which subsequently reacts with sodium hydroxide to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.
化学反应分析
Types of Reactions: Sodium (3-fluorophenyl)methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfides.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a coupling partner to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylmethanesulfonates, while oxidation can produce sulfonic acids.
科学研究应用
Sodium (3-fluorophenyl)methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: this compound is used in the production of specialty chemicals and materials.
相似化合物的比较
- Sodium (4-fluorophenyl)methanesulfonate
- Sodium (2-fluorophenyl)methanesulfonate
- Sodium (3-chlorophenyl)methanesulfonate
Comparison: Sodium (3-fluorophenyl)methanesulfonate is unique due to the position of the fluorine atom on the phenyl ring, which influences its reactivity and stability. Compared to its analogs, the 3-fluoro derivative exhibits distinct electronic and steric properties, making it suitable for specific applications in organic synthesis and other fields.
属性
IUPAC Name |
sodium;(3-fluorophenyl)methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO3S.Na/c8-7-3-1-2-6(4-7)5-12(9,10)11;/h1-4H,5H2,(H,9,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJODCRMBZXITCH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CS(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-cyanophenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2881573.png)
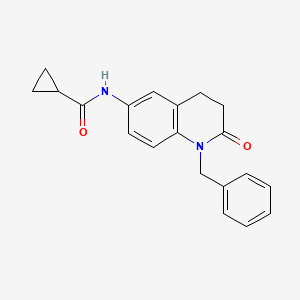
![3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2881577.png)
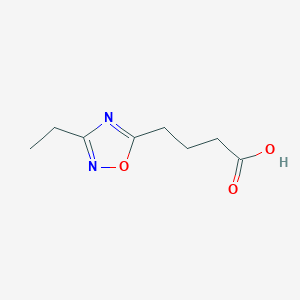
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-methyl-6-(3-methylbutyl)-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2881581.png)
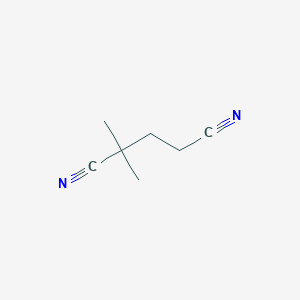
![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2881584.png)
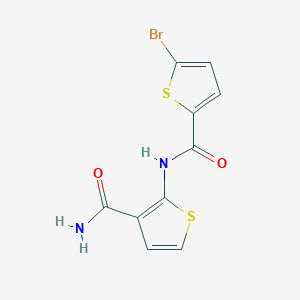
![1-(3-fluoro-5-methylpyridine-2-carbonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2881586.png)
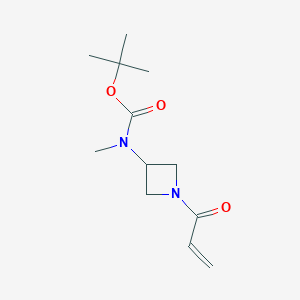
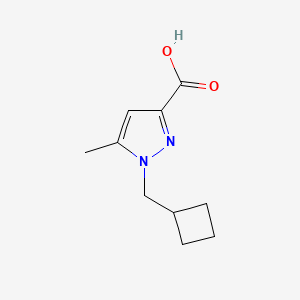
![(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(methylthio)phenyl)acrylamide](/img/structure/B2881591.png)
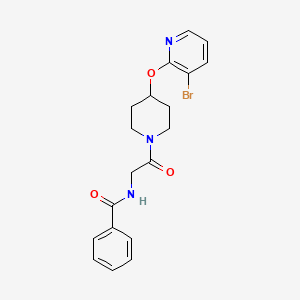
![N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-beta-alanine](/img/structure/B2881593.png)
